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molecular formula C14H28N2 B1267002 1,2-Ethanediamine, N,N'-dicyclohexyl- CAS No. 4013-98-3

1,2-Ethanediamine, N,N'-dicyclohexyl-

Cat. No. B1267002
M. Wt: 224.39 g/mol
InChI Key: JMRWVHXGVONXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08742104B2

Procedure details

N,N′-Dicyclohexyl-1,2-diaminoethane (18.1 g, yield=83%) was prepared as in Synthesis Example 1-1, using cyclohexylamine (83.3 g, 0.840 mol) and 1,2-dibromoethane (19.3 g, 0.103 mol).
Quantity
83.3 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Br[CH2:9][CH2:10]Br>>[CH:1]1([NH:7][CH2:2][CH2:1][NH:7][CH:10]2[CH2:9][CH2:6][CH2:5][CH2:4][CH2:3]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
83.3 g
Type
reactant
Smiles
C1(CCCCC1)N
Step Two
Name
Quantity
19.3 g
Type
reactant
Smiles
BrCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NCCNC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 18.1 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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